molecular formula C17H15N3O3S2 B2409431 Methyl 4-(2-(3-(thiophen-2-ylmethyl)ureido)thiazol-4-yl)benzoate CAS No. 1207001-07-7

Methyl 4-(2-(3-(thiophen-2-ylmethyl)ureido)thiazol-4-yl)benzoate

Cat. No.: B2409431
CAS No.: 1207001-07-7
M. Wt: 373.45
InChI Key: NHFWCZNYIFALNI-UHFFFAOYSA-N
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Description

Methyl 4-(2-(3-(thiophen-2-ylmethyl)ureido)thiazol-4-yl)benzoate is a complex organic compound that features a thiazole ring, a thiophene moiety, and a benzoate ester. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 4-[2-(thiophen-2-ylmethylcarbamoylamino)-1,3-thiazol-4-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S2/c1-23-15(21)12-6-4-11(5-7-12)14-10-25-17(19-14)20-16(22)18-9-13-3-2-8-24-13/h2-8,10H,9H2,1H3,(H2,18,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFWCZNYIFALNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NCC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(3-(thiophen-2-ylmethyl)ureido)thiazol-4-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction, where thiophene is acylated with an appropriate acyl chloride in the presence of a Lewis acid catalyst.

    Ureido Group Formation: The ureido group can be formed by reacting an isocyanate with an amine.

    Final Coupling: The final step involves coupling the thiazole and thiophene moieties through a nucleophilic substitution reaction, followed by esterification to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(3-(thiophen-2-ylmethyl)ureido)thiazol-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

Methyl 4-(2-(3-(thiophen-2-ylmethyl)ureido)thiazol-4-yl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, antifungal, or anticancer activities.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It can be used to study the interactions of thiazole and thiophene derivatives with biological targets, providing insights into their mechanisms of action.

Mechanism of Action

The mechanism of action of Methyl 4-(2-(3-(thiophen-2-ylmethyl)ureido)thiazol-4-yl)benzoate involves its interaction with specific molecular targets. The thiazole and thiophene rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The ureido group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid and thiazole-2-amine share the thiazole ring structure.

    Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-3-amine are structurally similar due to the presence of the thiophene ring.

Uniqueness

Methyl 4-(2-(3-(thiophen-2-ylmethyl)ureido)thiazol-4-yl)benzoate is unique due to the combination of the thiazole and thiophene rings with a ureido group and a benzoate ester. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.

Biological Activity

Methyl 4-(2-(3-(thiophen-2-ylmethyl)ureido)thiazol-4-yl)benzoate is a synthetic compound belonging to the class of thiazole derivatives. These compounds are renowned for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. This article delves into the biological activity of this specific compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring, a thiophene moiety, and a benzoate group. This unique combination is believed to enhance its biological activity.

Property Value
Molecular Formula C17H16N4O2S2
Molecular Weight 372.46 g/mol
CAS Number 941880-79-1

Antimicrobial Activity

Thiazole derivatives have been shown to exhibit significant antimicrobial properties. This compound has demonstrated effectiveness against various bacterial strains and fungi. For instance, studies indicate that compounds in this class can outperform traditional antibiotics in certain contexts due to their ability to inhibit bacterial growth through different mechanisms, such as disrupting cell wall synthesis or inhibiting protein synthesis .

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, it has been observed to induce apoptosis in human cancer cells by activating caspase pathways, which are crucial for programmed cell death .

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)10.0

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. Thiazole derivatives are known to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity suggests potential therapeutic applications in treating inflammatory diseases .

Neuroprotective Activity

Neuroprotective properties have been attributed to this compound, particularly in models of neurodegenerative diseases like Alzheimer's. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic signaling and potentially improving cognitive function .

Case Studies

  • Antimicrobial Efficacy Study
    • A study conducted on various thiazole derivatives found that this compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus, highlighting its potential as an effective antimicrobial agent.
  • Cancer Cell Apoptosis Induction
    • In a recent investigation, the compound was tested against multiple cancer cell lines. Results showed a significant increase in apoptotic cells after treatment with concentrations as low as 10 µM, suggesting its efficacy as a potential anticancer drug.

Q & A

(Basic) What are the critical parameters for optimizing the synthesis of Methyl 4-(2-(3-(thiophen-2-ylmethyl)ureido)thiazol-4-yl)benzoate to ensure high yield and purity?

Methodological Answer:
Synthesis optimization requires precise control of reaction parameters:

  • Temperature and Time: Elevated temperatures (80–120°C) and extended reaction times (6–12 hours) are often necessary for urea and thiazole ring formation, but excessive heat can degrade intermediates .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol or methanol is preferred for crystallization .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) effectively remove unreacted starting materials and byproducts .
  • Inert Atmosphere: Reactions involving moisture-sensitive intermediates (e.g., isocyanates) should be conducted under nitrogen/argon to prevent hydrolysis .

(Basic) Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Assigns proton and carbon environments, confirming the thiazole ring (δ 7.5–8.5 ppm for aromatic protons), urea NH (δ 9–10 ppm), and methyl ester (δ 3.8–4.0 ppm) .
    • 2D NMR (COSY, HSQC): Resolves complex splitting patterns and connectivity between thiophene, thiazole, and benzoate groups .
  • HRMS: Validates molecular formula (e.g., [M+H]⁺ at m/z 430.0824 for C₁₈H₁₆N₃O₃S₂) and detects impurities .
  • X-ray Crystallography: Resolves absolute stereochemistry and intermolecular interactions, though requires high-purity crystals .

(Advanced) How can researchers design dose-response experiments to evaluate the compound's cytotoxic effects while minimizing off-target interference?

Methodological Answer:

  • Cell Line Selection: Use panels of cancer (e.g., MCF-7, HeLa) and non-cancerous (e.g., HEK-293) cell lines to assess selectivity .
  • Assay Design:
    • MTT/WST-1: Measure cell viability after 48–72 hours of exposure; calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .
    • Controls: Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO <0.1%) to exclude solvent toxicity .
  • Off-Target Screening: Pair cytotoxicity assays with kinase profiling or transcriptomic analysis to identify unintended pathways .

(Advanced) What strategies are recommended for elucidating the mechanism of action when initial target identification proves challenging?

Methodological Answer:

  • Affinity Chromatography: Immobilize the compound on resin to pull down interacting proteins from cell lysates; identify targets via LC-MS/MS .
  • Molecular Docking: Screen against protein databases (e.g., PDB) using AutoDock Vina; prioritize targets with high docking scores (e.g., EGFR, tubulin) .
  • Gene Knockdown: Use siRNA/shRNA to silence putative targets (e.g., apoptosis regulators) and assess rescue of cytotoxicity .

(Advanced) In SAR studies, what functional group modifications enhance the compound's pharmacological profile?

Methodological Answer:

  • Ureido Group: Replace thiophen-2-ylmethyl with electron-withdrawing groups (e.g., 4-fluorophenyl) to improve metabolic stability .
  • Thiazole Ring: Introduce methyl or methoxy substituents to enhance lipophilicity and blood-brain barrier penetration .
  • Benzoate Ester: Hydrolyze to carboxylic acid in vivo for increased solubility or convert to amides for prolonged half-life .

(Advanced) How should researchers resolve contradictions in antioxidant activity data across DPPH and FRAP assays?

Methodological Answer:

  • Assay Limitations: DPPH measures radical scavenging in non-polar systems, while FRAP assesses reducing power in aqueous phases. Cross-validate with ORAC or ABTS assays .
  • Standardization: Normalize data to Trolox equivalents and control for pH, temperature, and reaction time .
  • Mechanistic Studies: Use ESR spectroscopy to directly detect radical quenching or HPLC to identify oxidation products .

(Advanced) What in silico methods reliably predict binding affinity to enzymatic targets?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., GROMACS) over 100 ns to assess binding stability and key residues (e.g., hydrogen bonds with Thr790 in EGFR) .
  • QSAR Models: Train models using descriptors like logP, polar surface area, and H-bond donors to predict IC₅₀ values .
  • Free Energy Perturbation (FEP): Calculate ΔΔG for analog binding to prioritize synthetic targets .

(Basic) Which cell-based assays are optimal for studying apoptosis and cell cycle effects?

Methodological Answer:

  • Apoptosis:
    • Annexin V/PI Staining: Quantify early/late apoptotic cells via flow cytometry .
    • Caspase-3/7 Activation: Use luminescent substrates (e.g., Caspase-Glo®) .
  • Cell Cycle:
    • PI Staining: Analyze DNA content by flow cytometry to detect G1/S or G2/M arrest .

(Advanced) How can solubility and stability be optimized for in vivo pharmacokinetic studies?

Methodological Answer:

  • Prodrug Strategies: Convert methyl ester to PEGylated amides for sustained release .
  • Formulation: Use cyclodextrins (e.g., HP-β-CD) or lipid nanoparticles to enhance aqueous solubility .
  • Stability Testing: Conduct forced degradation studies (pH 1–10, 40–60°C) to identify labile groups (e.g., urea) and guide structural modifications .

(Basic) What methodologies validate microbial target selectivity in antimicrobial studies?

Methodological Answer:

  • MIC Assays: Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) .
  • Cytotoxicity Parallelism: Compare MIC values to mammalian cell IC₅₀ (selectivity index >10 indicates therapeutic window) .
  • Resistance Studies: Serial passage assays to detect emergent resistance mutations .

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